Cas no 81239-01-2 (2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-)

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- structure
81239-01-2 structure
Product Name:2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
Numero CAS:81239-01-2
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD28252204
CID:704268
PubChem ID:12744625
Update Time:2025-06-12

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
    • ethyl 3-morpholin-4-ylprop-2-enoate
    • 2-Propenoic acid,3-(4-morpholinyl)-,ethyl ester,(E)
    • 3-morpholin-4-yl-acrylic acid ethyl ester
    • ethyl (E)-3-(morpholin-4-yl)acrylate
    • ethyl (E)-3-(N-morpholino)acrylate
    • ethyl (E)-3-morpholinoacrylate
    • ethyl 3-morpholinylpropenoate
    • ethyl-3-morpholino propenoate
    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- (9CI)
    • Ethyl (2E)-3-(4-morpholinyl)-2-propenoate (ACI)
    • (E)-Ethyl-3-morpholinoprop-2-enoate
    • 81239-01-2
    • W16151
    • EN300-7465637
    • CS-0047053
    • WS-02183
    • MFCD28252204
    • SCHEMBL3310731
    • ETHYL (2E)-3-(MORPHOLIN-4-YL)PROP-2-ENOATE
    • ethyl (E)-3-morpholin-4-ylprop-2-enoate
    • DZTFOBJTWGCIFC-ONEGZZNKSA-
    • InChI=1/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • SCHEMBL23883080
    • DB-230318
    • Ethyl 3-morpholinoacrylate
    • AKOS027257018
    • 68321-77-7
    • W19591
    • MDL: MFCD28252204
    • Inchi: 1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • Chiave InChI: DZTFOBJTWGCIFC-ONEGZZNKSA-N
    • Sorrisi: C(/N1CCOCC1)=C\C(=O)OCC

Proprietà calcolate

  • Massa esatta: 185.10500
  • Massa monoisotopica: 185.10519334g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 38.8Ų

Proprietà sperimentali

  • PSA: 38.77000
  • LogP: 0.33330

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2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Water ;  rt; 10 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Riferimento
Green H2O-Promoted Solvent-Free Synthesis of Enaminocarbonyl Compounds with High Stereoselectivity from Electron-Deficient Terminal Alkynes
Chen, Xiao Yun; et al, Synlett, 2020, 31(9), 878-882

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
3.1 Solvents: Ethanol
4.1 Solvents: Ethanol
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
4.1 Solvents: Ethanol
5.1 Solvents: Ethanol
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 6

Condizioni di reazione
1.1 2 min, rt
Riferimento
Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation
Choudhary, Garima; et al, Green Chemistry, 2011, 13(11), 3290-3299

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Ethanol
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Riferimento
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetramethyldisilazane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  1 h, rt
Riferimento
Ir-catalyzed chemoselective reduction of β-amido esters: A versatile approach to β-enamino esters
Yang, Zhi-Ping; et al, Tetrahedron, 2019, 75(12), 1624-1631

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Riferimento
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Ethanol
2.1 Solvents: Ethanol
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
2.1 Solvents: Ethanol
3.1 Solvents: Ethanol
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Riferimento
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Raw materials

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Preparation Products

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